![molecular formula C12H19NO B2587482 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol CAS No. 203448-87-7](/img/structure/B2587482.png)
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not explicitly provided in the sources .Chemical Reactions Analysis
Specific chemical reactions involving “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not detailed in the sources .Scientific Research Applications
Anticancer Applications
The compound has been used in the synthesis of new anticancer ruthenium(II/III) complexes . These complexes have shown promising chemotherapeutic potential. They interact with DNA, revealing intercalation of both the Hapbim ligand and the Ru complexes . The most potent compound against cancer cells was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase .
Solid-Phase Synthesis
The compound has been used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
Pharmacological Activity
The compound has demonstrated significant pharmacological activity when combined with other BT-type compounds . For example, Riluzole and Phortress, which are BT-type compounds, have shown significant pharmacological activity .
Densitometric Determination
The compound is used for the densitometric determination of flavonoids . This application is important in the field of analytical chemistry, where accurate and precise measurements are crucial.
TRP Activator
The compound is also used as a TRP activator . This application is significant in the field of neuroscience, as TRP channels play a key role in sensory perception.
6. Manipulation of Intracellular Calcium Ion Release The compound is used to manipulate intracellular release of calcium ions . This is important in cellular signaling and can have implications in various biological processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction .
Mode of Action
For instance, it might inhibit the enzymatic activity of its targets, leading to changes in cellular processes such as gene expression and signal transduction .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways are involved in various cellular functions, including protein synthesis, energy production, and DNA replication.
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-(2-aminophenyl)-4-methylpentan-2-ol might also have potential anticancer effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminophenyl)-4-methylpentan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRCXZSMIWMGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=C1N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol |
Synthesis routes and methods
Procedure details
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